Acide 3-(5-méthoxy-1H-indol-3-yl)propanoïque

Vue d'ensemble

Description

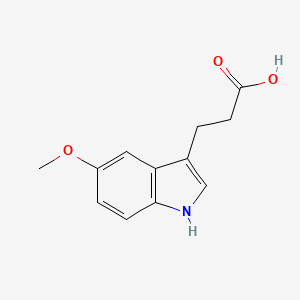

L’acide 3-(5-méthoxy-1H-indol-3-yl)propanoïque est un composé organique appartenant à la classe des acides indoliques carboxyliques et de leurs dérivés. Ce composé contient une chaîne d’acide carboxylique liée à un noyau indole, qui est une structure bicyclique constituée d’un noyau benzénique fusionné à un noyau pyrrole. La présence d’un groupe méthoxy en position 5 du noyau indole s’ajoute à ses propriétés chimiques uniques .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block: The compound serves as a crucial building block in organic synthesis, facilitating the creation of various indole derivatives used in drug development.

- Precursor for Derivatives: It is utilized as a precursor for synthesizing compounds with enhanced biological activity.

2. Biology:

- Neuroprotective Properties: Research has indicated that this compound exhibits neuroprotective effects, particularly against oxidative stress-induced neurotoxicity in neuronal cell lines such as SH-SY5Y. It has shown significant potential in mitigating the effects of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Antioxidant Activity: The compound possesses antioxidant properties, which help protect cells from damage caused by free radicals.

3. Medicine:

- Therapeutic Potential: Investigated for its potential therapeutic effects, particularly in treating metabolic disorders through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This interaction may influence glucose and lipid metabolism .

- Monoamine Oxidase B Inhibition: The compound has been noted for its ability to inhibit monoamine oxidase B, an enzyme associated with neurodegenerative disorders, suggesting its utility in mood regulation and neurochemical modulation.

4. Industry:

- Pharmaceutical Development: The compound's unique pharmacological profile makes it a candidate for developing new pharmaceuticals targeting metabolic and neurodegenerative disorders.

- Agrochemicals: Its properties may also extend to applications in agrochemicals, enhancing crop resilience against environmental stressors.

Case Studies

Neuroprotective Studies:

In vitro studies using SH-SY5Y neuronal cells demonstrated that 3-(5-methoxy-1H-indol-3-yl)propanoic acid mitigated H₂O₂-induced oxidative stress. The compound exhibited significant protective effects against cell death caused by oxidative agents, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Binding Affinity Studies:

Binding assays revealed that the compound interacts effectively with cannabinoid receptors (CB1 and CB2), suggesting its potential utility in therapeutic applications targeting mood disorders and pain management. This interaction emphasizes the compound's role in modulating the endocannabinoid system, which is crucial for various physiological processes.

Mechanistic Insights

The primary mechanism of action involves binding to PPARγ, leading to changes in gene transcription related to lipid metabolism and inflammation. This modulation can have significant implications for metabolic disorders. Additionally, the compound enhances blood-brain barrier permeability while maintaining tight junction integrity, which is essential for effective therapeutic delivery to the brain.

Mécanisme D'action

Le mécanisme d’action de l’acide 3-(5-méthoxy-1H-indol-3-yl)propanoïque implique son interaction avec des cibles moléculaires telles que les récepteurs activés par les proliférateurs de peroxysomes (PPAR). Il agit comme un agoniste partiel, modulant l’activité du PPARgamma, qui joue un rôle dans la régulation du métabolisme du glucose et des lipides. Cette interaction peut conduire à divers effets biologiques, notamment des actions anti-inflammatoires et neuroprotectrices .

Analyse Biochimique

Biochemical Properties

3-(5-methoxy-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor is involved in the regulation of glucose and lipid metabolism. The compound acts as a ligand for PPARγ, influencing its activity and thereby modulating the expression of genes involved in metabolic pathways . Additionally, 3-(5-methoxy-1H-indol-3-yl)propanoic acid interacts with various enzymes and proteins, contributing to its biochemical effects.

Cellular Effects

The effects of 3-(5-methoxy-1H-indol-3-yl)propanoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to metabolic regulation. The compound modulates gene expression by activating PPARγ, leading to changes in cellular metabolism and function . In various cell types, including adipocytes and hepatocytes, 3-(5-methoxy-1H-indol-3-yl)propanoic acid enhances glucose uptake and lipid metabolism, contributing to improved metabolic health .

Molecular Mechanism

At the molecular level, 3-(5-methoxy-1H-indol-3-yl)propanoic acid exerts its effects primarily through binding interactions with PPARγ. This binding induces conformational changes in the receptor, facilitating its interaction with specific DNA response elements and promoting the transcription of target genes . The compound’s partial agonistic activity towards PPARγ helps mitigate the side effects associated with full agonists, making it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-methoxy-1H-indol-3-yl)propanoic acid have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression . These temporal effects highlight the compound’s potential for chronic therapeutic use.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 3-(5-methoxy-1H-indol-3-yl)propanoic acid vary with dosage. At lower doses, the compound effectively modulates metabolic pathways without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and alterations in lipid profiles . These findings underscore the importance of dose optimization in therapeutic applications.

Metabolic Pathways

3-(5-methoxy-1H-indol-3-yl)propanoic acid is involved in several metabolic pathways, primarily through its interaction with PPARγ. This interaction influences the expression of genes involved in glucose and lipid metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of metabolic health.

Transport and Distribution

Within cells and tissues, 3-(5-methoxy-1H-indol-3-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is critical for its activity and function. The compound is primarily localized to the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear localization of 3-(5-methoxy-1H-indol-3-yl)propanoic acid underscores its role in regulating gene expression and cellular metabolism.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3-(5-méthoxy-1H-indol-3-yl)propanoïque implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par la préparation du 5-méthoxyindole.

Alkylation : Le noyau indole subit une alkylation avec un halogénure d’alkyle approprié, tel que l’acide 3-bromopropanoïque, en présence d’une base comme le carbonate de potassium.

Hydrolyse : L’ester résultant est ensuite hydrolysé en milieu acide ou basique pour donner de l’this compound.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées, telles que l’utilisation de catalyseurs spécifiques, de solvants et de contrôles de température afin d’améliorer le rendement et la pureté. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie afin d’obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-(5-méthoxy-1H-indol-3-yl)propanoïque subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool.

Substitution : Des réactions de substitution électrophile peuvent se produire au niveau du noyau indole, en particulier en position 2.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs électrophiles tels que les halogènes ou les composés nitro peuvent être utilisés en milieu acide.

Principaux produits formés

Oxydation : Formation de cétones ou d’aldéhydes.

Réduction : Formation d’alcools.

Substitution : Formation de dérivés halogénés ou nitro-substitués.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide indole-3-propionique : Ne possède pas de groupe méthoxy en position 5.

Acide 5-méthoxyindole-3-acétique : Contient un groupe acide acétique au lieu d’un groupe acide propanoïque.

Acide indole-3-butyrique : Possède une chaîne d’acide butyrique au lieu d’une chaîne d’acide propanoïque.

Unicité

La présence du groupe méthoxy en position 5 du noyau indole dans l’acide 3-(5-méthoxy-1H-indol-3-yl)propanoïque le distingue des autres composés similaires. Cette caractéristique structurale contribue à ses propriétés chimiques et ses activités biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications industrielles .

Activité Biologique

3-(5-Methoxy-1H-indol-3-yl)propanoic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities, particularly in neuroprotection and its interactions with the endocannabinoid system. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(5-Methoxy-1H-indol-3-yl)propanoic acid is characterized by an indole moiety substituted with a methoxy group. Its molecular formula is C12H13NO3, indicating the presence of an amino acid structure that may facilitate interactions with biological targets.

Interaction with Cannabinoid Receptors

Research indicates that 3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits binding affinity for both CB1 and CB2 cannabinoid receptors. This interaction suggests a potential role in modulating the endocannabinoid system, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control.

Neuroprotective Effects

The compound has demonstrated significant neuroprotective properties across various studies. It has been shown to protect neuronal cells from oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Specifically, it inhibits monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Biological Activities

The biological activities of 3-(5-methoxy-1H-indol-3-yl)propanoic acid can be summarized as follows:

Case Studies

- Neuroprotective Studies : In vitro studies using SH-SY5Y neuronal cells demonstrated that 3-(5-methoxy-1H-indol-3-yl)propanoic acid mitigated H₂O₂-induced oxidative stress. The compound exhibited significant protective effects against cell death caused by oxidative agents .

- Binding Affinity Studies : Binding assays revealed that the compound interacts effectively with cannabinoid receptors, suggesting its potential utility in therapeutic applications targeting mood disorders and pain management.

Mechanistic Insights

The primary target for 3-(5-methoxy-1H-indol-3-yl)propanoic acid is the peroxisome proliferator-activated receptor gamma (PPARγ). Activation of PPARγ influences gene transcription related to lipid metabolism and inflammation, which could have implications for metabolic disorders as well.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of 3-(5-methoxy-1H-indol-3-yl)propanoic acid in clinical settings. Investigations into its pharmacokinetics, optimal dosing strategies, and long-term effects are essential for translating these findings into practical applications.

Propriétés

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSZCJIWILJKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960156 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39547-16-5 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.